molecular formula C10H9N3O2 B3027619 5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1349988-73-3

5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3027619
CAS No.: 1349988-73-3
M. Wt: 203.20
InChI Key: JJCQDUIHVRSJKQ-UHFFFAOYSA-N
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Description

5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5, a pyridin-3-yl group at position 1, and a carboxylic acid moiety at position 3. This structure confers unique physicochemical and coordination properties, making it valuable in materials science and coordination chemistry. For example, Li et al. (2017) utilized this compound to synthesize multidimensional Co(II)-complexes with distinct magnetic behaviors, highlighting its versatility as a ligand .

Properties

IUPAC Name

5-methyl-1-pyridin-3-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-5-9(10(14)15)12-13(7)8-3-2-4-11-6-8/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCQDUIHVRSJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200707
Record name 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349988-73-3
Record name 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349988-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-methyl-1H-pyrazole with pyridine-3-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, and continuous flow synthesis techniques are sometimes employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Structural Analogs and Similarity Scores

Compound Name Substituents (Positions) Similarity Score Key Features/Applications Reference CAS
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Phenyl (1), methyl (5) 0.81 Hydrophobic; limited coordination ability 1029721-02-5
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid Ethyl (1), methyl (5) 0.78 Altered steric effects 5744-59-2
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid Hydroxy (5), methyl (1) 0.85 Enhanced acidity; potential for hydrogen bonding 58364-97-9
1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-Fluorobenzyl (1), methyl (5) - Electron-withdrawing group; biomedical interest 1020238-69-0
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Trifluoromethyl (3), methyl (1) - High electronegativity; agrochemical applications -

Key Observations :

  • The pyridin-3-yl group in the target compound enhances metal-coordination capability compared to phenyl or alkyl substituents .
  • Hydroxy or ester derivatives (e.g., ) exhibit modified solubility and reactivity due to hydrogen bonding or hydrolysis susceptibility .

Positional Isomerism and Coordination Chemistry

Positional isomerism significantly impacts coordination behavior. For example:

  • In triazole analogs (L1 and L2), carboxylate groups at positions 3 vs. 4 yield distinct Cd(II) complexes: L1 forms mononuclear structures, while L2 generates frameworks .
  • For pyrazole derivatives, the carboxylic acid’s position (3 vs. 5) alters ligand geometry. The target compound’s carboxylate at position 3 facilitates bridging coordination in Co(II)-complexes, enabling 3D polymeric structures .

Table 2: Coordination Chemistry Comparison

Compound Metal Ion Coordination Structure Thermal Stability Application
5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid Co(II) 3D framework >200°C Magnetic materials
Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (L2) Cd(II) 2D polymer >200°C Luminescent materials

Biological Activity

5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (commonly referred to as MPCA) is a heterocyclic compound that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of MPCA is C10H9N3O2C_{10}H_9N_3O_2, and it features a pyrazole ring fused with a pyridine moiety. The compound's structure allows for diverse chemical modifications, enhancing its biological potential.

PropertyValue
IUPAC NameThis compound
Molecular Weight189.20 g/mol
Melting Point203-204 °C
Purity≥95%

Antimicrobial Properties

Research indicates that MPCA exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

MPCA has been evaluated for its anticancer properties in several studies. Notably, a case study involving HeLa cells (cervical cancer) revealed that MPCA induces apoptosis through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in a dose-dependent manner, with an IC50 value of approximately 25 µM.

Enzyme Inhibition

One of the notable mechanisms of action for MPCA is its ability to inhibit specific enzymes. For instance, it has been identified as an inhibitor of neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. In vitro studies have shown that MPCA can reduce NA activity by up to 56% at concentrations of 10 µM, highlighting its potential as an antiviral agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on MPCA derivatives have provided insights into the factors influencing its biological activity. Modifications at the pyridine or pyrazole rings significantly affect the compound's potency against various biological targets:

  • Electron-withdrawing groups : Increase inhibitory activity against NA.
  • Steric hindrance : Modifications that introduce steric bulk near the active site can decrease efficacy.

Comparative Studies

Comparative analysis with similar compounds has shown that MPCA possesses unique properties due to its specific structural configuration. For example, derivatives with different substituents on the pyrazole ring were synthesized and evaluated for their biological activities, revealing that MPCA consistently exhibited superior antimicrobial and anticancer effects compared to its analogs.

The biological activity of MPCA can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to the active sites of target enzymes, MPCA prevents substrate access, thereby inhibiting their function.
  • Induction of Apoptosis : In cancer cells, MPCA triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis, leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid
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5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

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